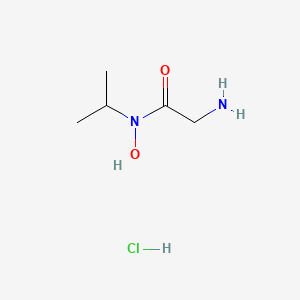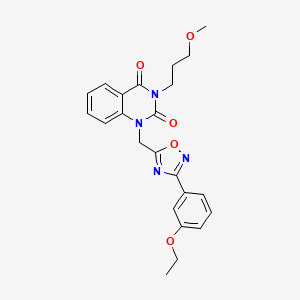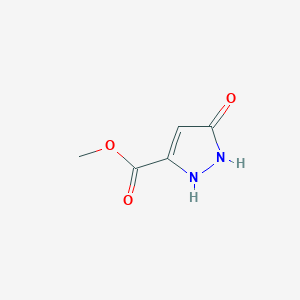![molecular formula C18H22N4O3 B2782086 isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 839704-85-7](/img/structure/B2782086.png)
isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoxaline derivative. Quinoxaline derivatives are heterocyclic compounds that contain nitrogen and have been studied for their diverse pharmacological activities .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is a potential intermediate in the synthesis of various pharmaceutical agents. For instance, it has been identified as a potential impurity in the synthesis of bilastine , a well-tolerated, nonsedating H1 receptor antihistamine used for treating allergic rhinoconjunctivitis and urticaria. Controlling such impurities is crucial for maintaining the quality of the drug product.
Organic Chemistry Research
In organic chemistry, this compound’s structure is valuable for studying nitrogen-containing heterocyclic compounds, which are significant in the discovery of new structures for pharmaceutical applications . Its quinoxaline moiety is particularly interesting due to its presence in compounds with various biological activities.
Agrochemistry
Compounds like isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be used to study the biosynthesis of plant metabolites. For example, a related compound, 2,5-dicarbonyl-3-isobutyl-piperazine, has been studied for its effect on the biosynthesis of 3-isobutyl-2-methoxypyrazine in grapes, which impacts the herbaceous and vegetal sensory characteristics of wines .
Sensory Properties in Food Science
Related compounds have been investigated for their impact on the sensory properties of food products, such as wine . The compound could similarly be researched for its potential to modify flavor profiles in food and beverage products.
Wirkmechanismus
Zukünftige Richtungen
Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their diverse pharmacological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
2-methylpropyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11(2)10-25-18(23)14-15-17(22(16(14)19)8-9-24-3)21-13-7-5-4-6-12(13)20-15/h4-7,11H,8-10,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRXBJYGSRRYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isobutyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782007.png)


![benzo[c][1,2,5]thiadiazol-5-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2782015.png)






